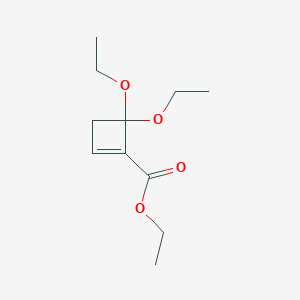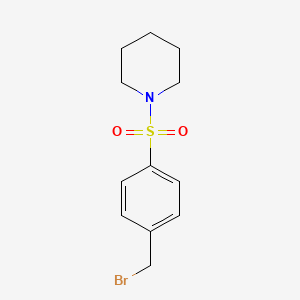
2-(Cyclohexylmethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)oxolane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl alcohol, with an appropriate reagent to form the oxolane ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors that influence the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic structures.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclohexylmethyl-substituted tetrahydrofuran derivatives.
科学的研究の応用
2-(Cyclohexylmethyl)oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)oxolane involves its interaction with molecular targets through its oxolane ring and cyclohexylmethyl group. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a cyclohexylmethyl group.
Tetrahydrofuran (THF): A simpler oxolane compound without any substituents.
2-Methyltetrahydrofuran (2-MeTHF): An oxolane with a methyl group at the second position.
Uniqueness
2-(Cyclohexylmethyl)oxolane is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
特性
CAS番号 |
3208-42-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)oxolane |
InChI |
InChI=1S/C11H20O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-11H,1-9H2 |
InChIキー |
XZGVQTNVMLWEMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)









![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
